

synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde from 1-methylimidazole

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B082426

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Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of **1-Methyl-1H-imidazole-2-carbaldehyde** from the readily available starting material, 1-methylimidazole. This key intermediate is of significant interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the two most effective methods: the Vilsmeier-Haack formylation and direct lithiation followed by formylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Introduction

1-Methyl-1H-imidazole-2-carbaldehyde is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in the development of novel therapeutic agents. The two principal methods for its synthesis from 1-methylimidazole involve electrophilic substitution at the C2 position of the imidazole ring. This guide will explore the Vilsmeier-Haack reaction and a metal-organic approach via direct lithiation.

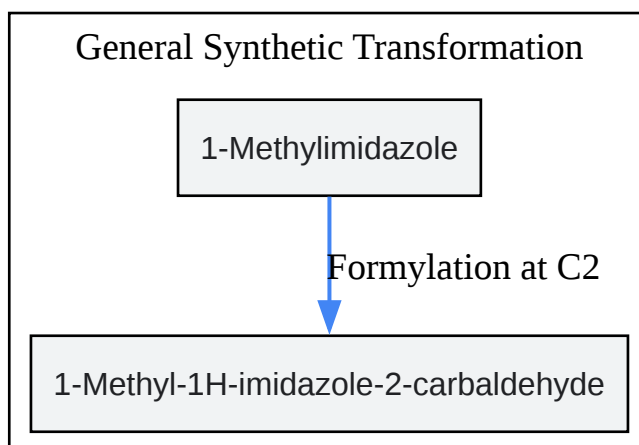
Comparative Analysis of Synthetic Methods

The selection of a synthetic route is contingent on factors such as available reagents, desired yield and purity, and scalability. Below is a summary of the key quantitative data for the two primary methods.

Parameter	Vilsmeier-Haack Formylation	Lithiation-Formylation
Starting Material	1-Methylimidazole	1-Methylimidazole
Key Reagents	Phosphorus oxychloride (POCl ₃), Dimethylformamide (DMF)	n-Butyllithium (n-BuLi), Dimethylformamide (DMF)
Typical Solvent	Dichloromethane (DCM) or neat DMF	Tetrahydrofuran (THF) or Diethyl ether
Reaction Temperature	0 °C to 80 °C	-78 °C to Room Temperature
Typical Reaction Time	3 - 24 hours	1 - 4 hours
Reported Yield	Moderate to Good (yields for analogous substrates are in the range of 38-80%)	Moderate (yield for N-methylbenzimidazole is reported as 44%)
Work-up	Aqueous work-up with base	Quenching with a proton source, followed by extraction
Purification	Column chromatography	Column chromatography

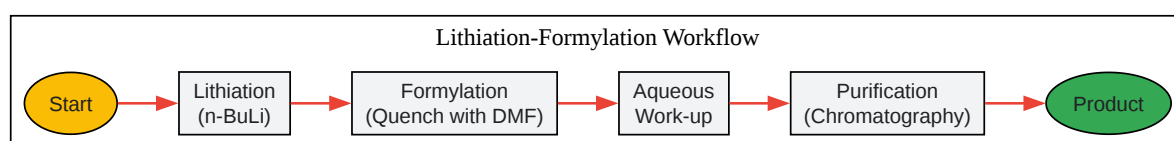
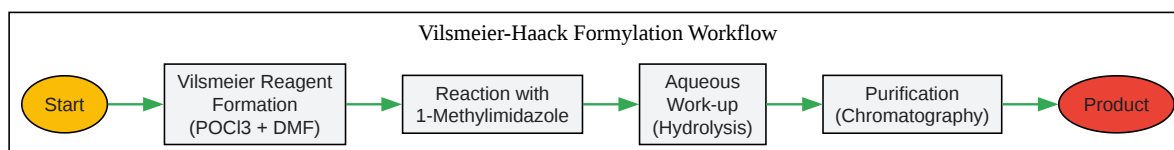
Synthetic Pathways and Experimental Workflows

The overall synthetic transformation and the distinct workflows for each method are depicted below.



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Caption: General synthetic route from 1-methylimidazole to the target aldehyde.



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